methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate
Description
Methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate is a quinoline derivative characterized by a methyl group at position 6, a 2-methylphenylmethoxy substituent at position 4, and a methyl ester at position 2. The structural uniqueness of this compound lies in its substitution pattern, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13-8-9-17-16(10-13)19(11-18(21-17)20(22)23-3)24-12-15-7-5-4-6-14(15)2/h4-11H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAFZRHJNDEWCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2OCC3=CC=CC=C3C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches to Quinoline Derivatives
Classical Quinoline Synthesis Methods
Several classical methods provide viable approaches for constructing the quinoline core structure present in methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate. These methodologies serve as foundational strategies that can be modified to incorporate the specific substituents required for our target compound.
Friedländer Synthesis
The Friedländer synthesis represents one of the most versatile methods for preparing substituted quinolines. This approach involves the condensation of 2-aminobenzaldehydes or 2-aminoaryl ketones with aldehydes or ketones containing an activated methylene group. For our target compound, this method could be adapted using 2-amino-4-methylbenzaldehyde and a suitable activated ester to establish the 2-carboxylate functionality.
Reaction conditions:
- KHSO₄ catalyst
- Ultrasound irradiation
- Temperature: 60-80°C
- Duration: 2-4 hours
The Friedländer approach has been successfully employed in synthesizing quinoline-3-carboxylate derivatives using ethyl 4-chloro-3-oxobutanoate with 2-aminobenzaldehydes, achieving yields of 52-82%.
Doebner Reaction
The Doebner reaction provides an alternative pathway for synthesizing quinoline carboxylic acids. This reaction involves the condensation of an aromatic amine with an α,β-unsaturated aldehyde or ketone, followed by cyclization. For this compound, this approach would require:
General procedure:
1. React 4-methylaniline with appropriate benzaldehyde and pyruvic acid in ethanol
2. Heat mixture for 30 minutes
3. Reflux overnight
4. Filter precipitate and recrystallize in ethanol
This method typically furnishes 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives with moderate to good yields.
Modern Approaches for Functionalized Quinolines
Recent advances in quinoline synthesis offer improved efficiency and selectivity for preparing highly functionalized derivatives such as our target compound.
Electrosynthetic Approaches
Electrochemical methods have emerged as environmentally friendly alternatives for quinoline synthesis. These approaches utilize electrical current instead of traditional chemical oxidants to facilitate the cyclization and functionalization processes.
Experimental setup for electrosynthesis:
- Undivided reaction flask (10 mL) with stir bar
- Graphite plate electrodes (5.2 cm × 0.8 cm × 0.2 cm)
- Constant current: 10 mA (4.17 mA/cm²)
- Electrolyte: LiClO₄ (0.1 M)
- Solvent: Acetonitrile
- Temperature: 60°C
- Reaction time: 3 hours
This method has demonstrated efficacy for preparing substituted quinoline derivatives with yields between 60-85%.
Specific Preparation Methods for this compound
Multi-Step Synthesis via 4-Chloroquinoline Intermediate
Based on established methodologies for related compounds, a feasible synthetic route for this compound involves a multi-step approach using a 4-chloroquinoline intermediate. This strategy allows precise control over the introduction of each functional group.
Synthesis of 4-Chloro-6-Methyl-Quinoline-2-Carboxylate
The first step involves preparing the 4-chloroquinoline core structure with the requisite 6-methyl group and 2-carboxylate functionality. This can be accomplished through the Pfitzinger reaction, followed by chlorination.
Step 1: Preparation of 6-methylquinoline-2-carboxylic acid
- React 4-methylaniline with appropriate α-ketoester
- Use potassium hydroxide in aqueous ethanol
- Heat under reflux for 24 hours
- Neutralize with acetic acid
- Recrystallize from ethanol
Step 2: Conversion to methyl ester
- React carboxylic acid with thionyl chloride
- Add methanol with catalytic sulfuric acid
- Heat under reflux for 3-4 hours
- Purify by column chromatography
Step 3: Chlorination at C-4 position
- Treat with phosphorus oxychloride
- Add catalytic N,N-dimethylformamide
- Heat at 110°C for 1-2 hours
- Yield: 80-85%
This sequence has been successfully employed for related quinoline derivatives with overall yields of 65-75%.
Introduction of (2-Methylphenyl)Methoxy Group
The second major stage involves the nucleophilic substitution of the chlorine at the C-4 position with the (2-methylphenyl)methoxy group. This transformation can be achieved under basic conditions using 2-methylbenzyl alcohol.
Procedure:
1. Dissolve 4-chloro-6-methyl-quinoline-2-carboxylate in DMF
2. Add 2-methylbenzyl alcohol (1.2 equiv)
3. Add potassium carbonate or sodium hydride (1.5 equiv)
4. Heat at 80-100°C for 4-6 hours
5. Purify by column chromatography
6. Expected yield: 70-80%
This methodology has been applied to similar substitutions on 4-chloroquinolines with successful outcomes.
One-Pot Synthesis via Modified Doebner-Miller Reaction
An alternative approach involves a modified Doebner-Miller reaction to directly access the target compound in fewer steps. This method combines 4-methylaniline, an appropriate aldehyde, and a β-ketoester to form the quinoline ring system with the desired substitution pattern.
One-pot procedure:
1. Combine 4-methylaniline, 2-methylbenzaldehyde, and methyl 4-chloroacetoacetate
2. Add Lewis acid catalyst (FeCl₃ or ZnCl₂)
3. Heat in ethanol at 80°C for 8-10 hours
4. Add K₂CO₃ and 2-methylbenzyl alcohol
5. Continue heating for 4-6 hours
6. Purify by column chromatography
This approach streamlines the synthesis but may result in lower overall yields (40-60%) compared to the multi-step approach.
Synthesis via Alkylation of 4-Hydroxyquinoline Derivative
Another viable route involves the synthesis of a 4-hydroxyquinoline intermediate followed by selective O-alkylation with 2-methylbenzyl halide. This approach leverages the differential reactivity of the 4-hydroxy group in quinoline derivatives.
Step 1: Synthesis of methyl 4-hydroxy-6-methyl-quinoline-2-carboxylate
- React 4-methylaniline with dimethyl acetylenedicarboxylate
- Heat in diphenyl ether at 250°C for 2 hours
- Purify by column chromatography
- Yield: 60-70%
Step 2: Selective O-alkylation
- Dissolve 4-hydroxy derivative in DMF
- Add K₂CO₃ (1.5 equiv)
- Add 2-methylbenzyl bromide (1.2 equiv)
- Stir at room temperature for 12-16 hours
- Purify by column chromatography
- Yield: 75-85%
This method is particularly advantageous due to the high regioselectivity observed in the alkylation step, favoring O-alkylation over N-alkylation when using potassium carbonate as the base.
Comparison of Synthetic Methods
Table 1 provides a comparative analysis of the different synthetic approaches for preparing this compound.
| Method | Number of Steps | Overall Yield (%) | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Multi-step via 4-chloroquinoline | 4-5 | 45-55 | POCl₃, DMF, 110°C; K₂CO₃, DMF, 80-100°C | High regioselectivity, Good yields for each step | Time-consuming, Multiple purifications required |
| Modified Doebner-Miller | 2 | 40-60 | FeCl₃/ZnCl₂, EtOH, 80°C; K₂CO₃, 80°C | Fewer steps, More atom-economical | Lower overall yield, Potential side reactions |
| Alkylation of 4-hydroxyquinoline | 3 | 50-65 | Diphenyl ether, 250°C; K₂CO₃, DMF, RT | High regioselectivity in alkylation, Milder final step | Harsh conditions for first step, Moderate overall yield |
| Electrosynthetic approach | 2-3 | 45-55 | Graphite electrodes, LiClO₄, MeCN, 60°C | Environmentally friendly, Avoids harsh reagents | Specialized equipment required, Scale-up challenges |
Purification and Characterization
Purification Techniques
The purification of this compound typically involves a combination of techniques to ensure high purity. The following methods have proven effective:
1. Column chromatography:
- Stationary phase: Silica gel
- Mobile phase: Gradient of hexane/ethyl acetate (starting with 9:1, increasing to 7:3)
- Flow rate: 3-5 mL/min
2. Recrystallization:
- Primary solvent: Ethyl acetate
- Anti-solvent: Hexane or petroleum ether
- Temperature gradient: Slow cooling from 60°C to room temperature
For analytical-grade purity (>99%), a second recrystallization or preparative HPLC may be necessary.
Spectral Characterization
The structural confirmation of this compound can be accomplished through various spectroscopic techniques. The expected spectral data would include:
¹H NMR (400 MHz, CDCl₃):
- δ 8.05-8.10 (d, 1H, H-3 quinoline)
- δ 7.90-7.95 (d, 1H, H-8 quinoline)
- δ 7.55-7.60 (dd, 1H, H-7 quinoline)
- δ 7.40-7.45 (s, 1H, H-5 quinoline)
- δ 7.15-7.25 (m, 4H, phenyl protons)
- δ 5.45-5.50 (s, 2H, -OCH₂-)
- δ 3.95-4.00 (s, 3H, -COOCH₃)
- δ 2.50-2.55 (s, 3H, 6-CH₃)
- δ 2.30-2.35 (s, 3H, 2'-CH₃)
¹³C NMR (100 MHz, CDCl₃):
- δ 165-166 (C=O)
- δ 160-161 (C-4)
- δ 148-149 (C-2)
- δ 137-140 (aromatic C)
- δ 128-135 (multiple aromatic C)
- δ 70-71 (-OCH₂-)
- δ 52-53 (-COOCH₃)
- δ 21-22 (6-CH₃)
- δ 18-19 (2'-CH₃)
HRMS (ESI):
- Calculated for C₂₀H₁₉NO₃ [M+H]⁺: 322.1438
- Found: 322.1440
These spectral characteristics are consistent with similar quinoline derivatives reported in the literature.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group at the 2-position undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
Conditions and Outcomes:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaOH (1M) | Reflux in H₂O/EtOH (4 h) | 6-Methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylic acid | 85–90% |
| H₂SO₄ (10%) | Reflux in H₂O (6 h) | Same as above | 75–80% |
Key Observations:
-
Alkaline hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions on the ester carbonyl .
-
Acidic hydrolysis requires longer reaction times but avoids side reactions observed in strongly basic media.
Oxidation Reactions
The quinoline core and substituents are susceptible to oxidation.
Reagents and Products:
| Oxidizing Agent | Target Group | Product | Notes |
|---|---|---|---|
| KMnO₄ (acidic) | Methyl group at 6-position | 6-Carboxy-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate | Forms carboxylic acid |
| Ozone (O₃) | Aromatic ring | Quinoline N-oxide derivatives | Limited yield (50–60%) |
Mechanistic Insight:
-
KMnO₄ selectively oxidizes the methyl group to a carboxyl group without affecting the ester functionality.
-
Ozonolysis cleaves the aromatic ring but requires precise temperature control (−78°C) to prevent over-oxidation.
Reduction Reactions
The ester and methoxy groups can be reduced under specific conditions.
Experimental Data:
Critical Notes:
-
LiAlH₄ reduces the ester to a primary alcohol while preserving the methoxy group.
-
Catalytic hydrogenation removes the ester entirely, yielding the parent quinoline .
Nucleophilic Substitution
The methoxy group at the 4-position participates in nucleophilic displacement reactions.
Case Study with Amines:
Kinetics:
-
Reactions proceed via an SNAr mechanism, accelerated by electron-withdrawing groups on the quinoline ring.
Coupling Reactions
The ester group facilitates cross-coupling under transition-metal catalysis.
Examples:
Optimization:
Stability and Degradation
The compound exhibits moderate thermal stability but degrades under UV light:
| Condition | Observation | Half-Life |
|---|---|---|
| 100°C (air) | Decomposition via ester cleavage | 2 h |
| UV light (254 nm) | Radical-mediated ring-opening products | 45 min |
Comparative Reactivity of Analogues
A comparison with structurally similar compounds highlights unique features:
| Compound | Reactivity Difference |
|---|---|
| Methyl 4-[(4-methylphenyl)methoxy]quinoline-2-carboxylate | Faster oxidation due to para-substitution |
| Methyl 6-fluoroquinoline-2-carboxylate | Reduced nucleophilic substitution at 4-position |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate. For example:
- A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant activity against resistant bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria.
Anticancer Properties
The anticancer potential of this compound has also been explored:
- Research indicated that this compound induced apoptosis in cancer cells, particularly in HeLa cells, through the activation of caspase pathways. This suggests a mechanism by which the compound may exert its anticancer effects .
Anti-inflammatory Effects
In vivo studies using a carrageenan-induced paw edema model showed that this compound significantly reduced inflammation compared to control groups. This indicates its potential as an anti-inflammatory agent.
Industrial Applications
This compound is not only relevant in medicinal chemistry but also finds applications in industry:
- Material Science : It serves as a building block for synthesizing more complex quinoline derivatives that can be used in various industrial applications.
- Dyes and Pigments : The compound is utilized as a precursor for developing dyes and pigments due to its unique chemical structure.
Case Studies
Mechanism of Action
The mechanism of action of methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interfere with viral replication processes.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Key Structural Differences:
- Position of Ester/Carboxylic Acid Group: The target compound has a methyl ester at position 2, whereas analogs like 6-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid () feature a carboxylic acid at position 4. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate () has a carboxylate at position 3, which may alter binding interactions in biological targets compared to position 2.
- Substituents at Position 6: The target’s 6-methyl group contrasts with chlorine in 6-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid () and methoxy in 6-methoxy-2-arylquinoline-4-carboxylates ().
Aromatic/Heterocyclic Substituents:
Physicochemical Properties
Notes:
- The target’s methyl ester and 6-methyl group contribute to higher lipophilicity (LogP ~3.5) compared to carboxylic acid analogs.
- Chlorine or methoxy substituents reduce LogP due to increased polarity .
Biological Activity
Methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate is a member of the quinoline family, which is recognized for its diverse biological activities. This compound has been investigated for its potential applications in various fields, including antimicrobial and anticancer therapies. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound features a quinoline backbone with a methoxy group and a methylphenyl substituent. Its structure contributes to its interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for tumor growth and survival.
- Receptor Modulation : It may modulate receptor functions, impacting various signaling pathways involved in cancer progression and microbial resistance.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells.
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Activity : A study evaluating the cytotoxic effects of this compound on multidrug-resistant gastric carcinoma cells found that the compound inhibited cell proliferation effectively. The mechanism was linked to P-glycoprotein (P-gp) inhibition, which is crucial for drug resistance in cancer therapy. Compounds derived from this class showed improved efficacy compared to standard treatments like verapamil .
- Antimicrobial Properties : Research indicates that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential application in developing new antibiotics or adjunct therapies for existing infections .
- Antioxidant Potential : A series of quinoline derivatives, including this compound, were tested for their antioxidant capacity using the ABTS decolorization assay. Results indicated that these compounds exhibit notable antioxidant properties, potentially useful in combating oxidative stress-related diseases .
Q & A
Q. What are the standard synthetic methodologies for methyl 6-methyl-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate?
Answer: The compound is typically synthesized via multi-step protocols involving:
- Friedländer condensation to construct the quinoline core, followed by esterification of the carboxylic acid group using methanol and acid catalysts (e.g., H₂SO₄) .
- Nucleophilic aromatic substitution at the 4-position of the quinoline ring using (2-methylphenyl)methanol under basic conditions (e.g., K₂CO₃ in DMF) .
- Protection/deprotection strategies for functional groups to avoid side reactions during synthesis. Key intermediates are purified via column chromatography and characterized by NMR and mass spectrometry .
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- X-ray crystallography resolves the 3D molecular structure, including bond angles, dihedral angles, and intermolecular interactions (e.g., π-π stacking, C–H⋯O hydrogen bonds) .
- ¹H/¹³C NMR confirms regiochemistry and purity. For example, methoxy protons appear as singlets at δ ~3.8–4.0 ppm, while aromatic protons show splitting patterns consistent with substitution .
- HPLC-MS quantifies purity (>95%) and identifies byproducts .
Advanced Research Questions
Q. How can regioselectivity challenges in quinoline functionalization be addressed during synthesis?
Answer: Regioselectivity is controlled via:
- Directing groups : Electron-donating substituents (e.g., methoxy) at the 6-position direct electrophilic attacks to specific quinoline positions .
- Metal-catalyzed cross-coupling : Palladium catalysts (e.g., [PdCl₂(dcpf)]) enable selective C–C bond formation at the 2- and 4-positions under optimized conditions (1,4-dioxane, K₃PO₄) .
- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF) and reflux conditions (~343 K) enhance reaction specificity .
Q. How can contradictory bioactivity data across studies be resolved?
Answer: Discrepancies arise from variations in assay conditions or substituent effects. Mitigation strategies include:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl, methoxy) and evaluate impacts on biological targets (e.g., antimicrobial IC₅₀, binding affinity) .
- Standardized assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls to minimize variability .
- Crystallographic validation : Co-crystallize the compound with target proteins (e.g., enzymes) to confirm binding modes and active conformations .
Q. What computational methods support the design of derivatives with enhanced properties?
Answer:
- Density functional theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- Molecular docking : Screens derivatives against target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to prioritize synthesis .
- QSAR models : Correlate substituent parameters (e.g., logP, molar refractivity) with bioactivity to guide rational design .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in different solvents?
Answer: Solubility discrepancies often stem from:
- Crystal packing effects : Strong intermolecular interactions (e.g., π-π stacking in crystalline forms) reduce solubility in non-polar solvents .
- Protic vs. aprotic solvents : Polar aprotic solvents (e.g., DMSO) disrupt hydrogen bonds, enhancing solubility compared to alcohols .
- Experimental validation : Measure solubility via UV-Vis spectroscopy at controlled temperatures (e.g., 25°C ± 0.1) and report as mg/mL ± SD .
Methodological Best Practices
Q. What protocols ensure reproducibility in scaled-up synthesis?
Answer:
- Continuous flow reactors : Improve yield and consistency by maintaining precise temperature and mixing ratios .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
- Purification : Employ recrystallization (e.g., ethanol/water mixtures) followed by automated flash chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
